molecular formula C20H26O3 B12767316 11,12-Dihydrotrenbolone acetate CAS No. 53303-85-8

11,12-Dihydrotrenbolone acetate

Cat. No.: B12767316
CAS No.: 53303-85-8
M. Wt: 314.4 g/mol
InChI Key: ZUWDYAZGCWWJAG-FYQPLNBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dihydrotrenbolone acetate typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves cheap and easily available raw materials, simple reaction control, minimal byproducts, and easy purification, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 11,12-Dihydrotrenbolone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of keto groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

11,12-Dihydrotrenbolone acetate has a wide range of scientific research applications:

Mechanism of Action

11,12-Dihydrotrenbolone acetate exerts its effects primarily through its interaction with androgen receptors. It binds to these receptors with high affinity, leading to increased nitrogen uptake by muscles and enhanced protein synthesis. This results in significant muscle growth and anabolic effects . The compound also exhibits progestogenic effects and weak glucocorticoid activity, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 11,12-Dihydrotrenbolone acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its high binding affinity for androgen receptors and potent anabolic effects make it particularly effective in promoting muscle growth in livestock .

Properties

CAS No.

53303-85-8

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,17-19H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1

InChI Key

ZUWDYAZGCWWJAG-FYQPLNBISA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C

Origin of Product

United States

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